MAO-B Inhibition: Potency and Selectivity Compared to 6-Chloro Analog
6-Bromo-2-methoxy-3-methylquinoline inhibits rat brain MAO-B with an IC50 of 209 nM [1]. In contrast, the 6-chloro analog (6-chloro-2-methoxy-3-methylquinoline) exhibits negligible MAO-B inhibition and instead weakly inhibits human MAO-A with an IC50 of 25,300 nM [2]. This represents a >121-fold difference in potency against MAO-B and a complete inversion of isoform selectivity, highlighting the critical role of the bromo substituent in determining enzyme interaction.
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 209 nM |
| Comparator Or Baseline | 6-Chloro-2-methoxy-3-methylquinoline: IC50 (MAO-A) = 25,300 nM |
| Quantified Difference | >121-fold higher potency for target compound (209 nM vs. 25,300 nM) |
| Conditions | Target: Rat brain MAO-B mitochondrial homogenate (spectrophotometric assay); Comparator: Recombinant human MAO-A (kynuramine conversion assay) |
Why This Matters
This potency differential demonstrates that simple halogen exchange (Br to Cl) abolishes MAO-B inhibitory activity, making 6-bromo-2-methoxy-3-methylquinoline the only viable choice among 6-halogenated analogs for projects targeting MAO-B.
- [1] BindingDB. (2016). BDBM50038204 (CHEMBL3094026) Affinity Data: IC50 209 nM for rat MAO-B. View Source
- [2] BindingDB. (2020). BDBM50493476 (CHEMBL172856) Affinity Data: IC50 25,300 nM for human MAO-A. View Source
